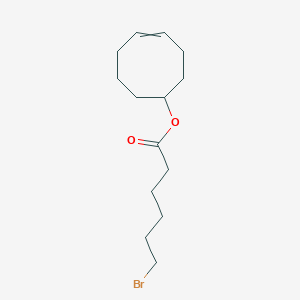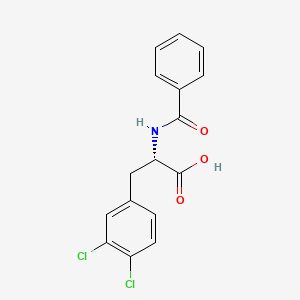![molecular formula C21H20N2O2 B12544505 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine CAS No. 150701-11-4](/img/structure/B12544505.png)
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with a dimethoxyphenyl group and a methyl group, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-methyl-2,2’-bipyridine.
Condensation Reaction: The key step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-methyl-2,2’-bipyridine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds.
Applications De Recherche Scientifique
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and photophysical properties.
Pathways Involved: The interaction with metal ions can influence electron transfer processes, making it useful in applications like catalysis and electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene, known for its antioxidant properties.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with psychoactive properties.
Uniqueness
4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, making it highly valuable in materials science and electronic applications.
Propriétés
Numéro CAS |
150701-11-4 |
|---|---|
Formule moléculaire |
C21H20N2O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-10-22-19(12-15)20-13-16(9-11-23-20)4-5-17-14-18(24-2)6-7-21(17)25-3/h4-14H,1-3H3 |
Clé InChI |
DEVQFGNAPQUGLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



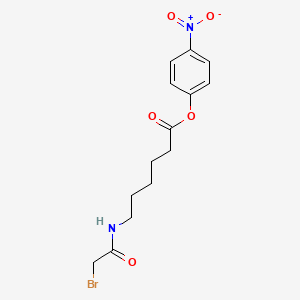

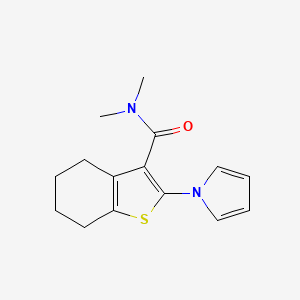
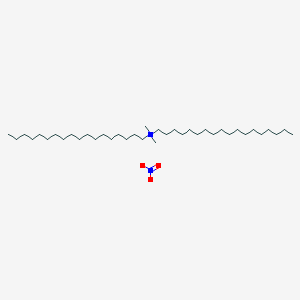
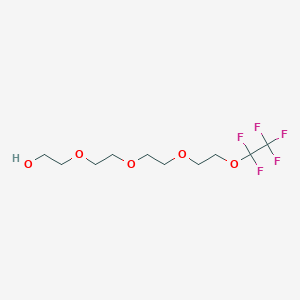
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
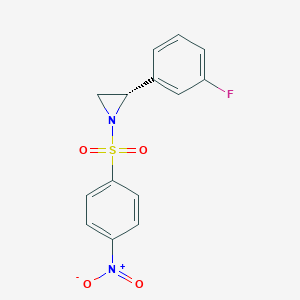

![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
